Cas no 947499-03-8 (8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline)

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline structure
947499-03-8 structure
Product Name:8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS-Nr.:947499-03-8
MF:C10H12BrN
MW:226.112981796265
MDL:MFCD11865067
CID:797084
PubChem ID:53249910
Update Time:2024-03-06

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • 8-bromo-2-methyl-3,4-dihydro-1H-isoquinoline
    • Isoquinoline, 8-bromo-1,2,3,4-tetrahydro-2-methyl-
    • 8-Bromo-1,2,3,4-tetrahydro-2-methylisoquinoline (ACI)
    • 8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
    • MDL: MFCD11865067
    • Inchi: 1S/C10H12BrN/c1-12-6-5-8-3-2-4-10(11)9(8)7-12/h2-4H,5-7H2,1H3
    • InChI-Schlüssel: HEVSJNXWDZDGHL-UHFFFAOYSA-N
    • Lächelt: BrC1C2CN(CCC=2C=CC=1)C

Berechnete Eigenschaften

  • Genaue Masse: 225.01531g/mol
  • Monoisotopenmasse: 225.01531g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 1
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 0
  • Komplexität: 160
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 2.5
  • Topologische Polaroberfläche: 3.2Ų

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-1g
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
1g
8463.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-5g
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
5g
33904.74CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-500mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
500mg
4655.75CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-250mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
250mg
2756.14CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-100mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
100mg
1797.85CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
50R0270-50mg
8-Bromo-2-methyl-1,2,3,4-tetrahydro-isoquinoline
947499-03-8 96%
50mg
1322.95CNY 2021-05-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-50mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
50mg
¥2064.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-100mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
100mg
¥3898.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-250mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
250mg
¥4858.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215173-500mg
8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
947499-03-8 98%
500mg
¥7818.00 2024-04-24

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen bromide Solvents: Water ;  rt; rt → 0 °C
1.2 Reagents: Sodium nitrite ;  rt → 0 °C; 30 min, 0 °C
1.3 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
Referenz
Preparation of indole and indazole compounds having 5-HT6 receptor affinity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 0 °C; 2 h, 0 °C → rt
Referenz
Preparation of aromatic methylamine derivatives and its applications
, China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
Referenz
Preparation of sulfonylpyrrolopyridine derivatives for use in treatment of 5-HT6 receptor-mediated diseases
, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders
, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Formic acid Solvents: Water ;  2 - 3 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Referenz
Enantioselective Allylation of Stereogenic Nitrogen Centers
Zaitseva, Snizhana; Prescimone, Alessandro ; Kohler, Valentin, Organic Letters, 2023, 25(10), 1649-1654

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of pyrrolo[3,2-b]pyridine compounds as 5-HT6 receptor modulators for treatment of CNS disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C; 30 min, 0 °C
Referenz
Preparation of pyrrolo[3,2-b]pyridine piperazine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Copper bromide (CuBr2) ,  Hydrogen bromide Solvents: Water ;  10 min, 0 °C
1.2 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  0 °C; 30 min, 0 °C; 0 °C; 30 min, 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of 3-substituted pyrrolo[3,2-b]pyridines having 5-HT6 receptor affinity
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrogen bromide Catalysts: Copper bromide (CuBr) Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of piperazinylarylsulfonylindoles as serotonin 5-HT6 receptor modulators.
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 0 °C; 30 min, 0 °C
1.2 Reagents: Copper bromide (CuBr) ,  Hydrogen bromide Solvents: Water ;  rt → 0 °C; 10 min, 0 °C; 0 °C; 30 min, 0 °C; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
Referenz
Preparation of heterocyclic compounds having 5-HT6 receptor affinity for treating CNS, gastrointestinal, and polyglutamine-repeat disorders
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
Referenz
Preparation of acyclic compounds having 5-HT6 receptor affinity for disease treatment
, United States, , ,

Herstellungsverfahren 15

Reaktionsbedingungen
Referenz
Preparation of pyrrolidine-substituted azaindole compounds having 5-HT6 receptor affinity for treatment of CNS disorders
, United States, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
Referenz
Preparation of pyrrolo[3,2-b]pyridine compounds with affinity for 5-HT6 receptors for treating CNS disorders, memory/cognitive impairment disorders, and GI disorders
, United States, , ,

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Raw materials

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Preparation Products

8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline Lieferanten

Amadis Chemical Company Limited
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(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
Bestellnummer:A845082
Bestandsstatus:in Stock
Menge:1g/5g/500mg/250mg/100mg/50mg
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:04
Preis ($):1094.0/4381.0/655.0/436.0/327.0/217.0
Email:sales@amadischem.com
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:947499-03-8)8-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinoline
A845082
Reinheit:99%/99%/99%/99%/99%/99%
Menge:1g/5g/500mg/250mg/100mg/50mg
Preis ($):1094.0/4381.0/655.0/436.0/327.0/217.0
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